molecular formula C11H19NO2 B2355939 Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 2287236-74-0

Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No.: B2355939
CAS No.: 2287236-74-0
M. Wt: 197.278
InChI Key: OWCKULARZVLCSH-DJLDLDEBSA-N
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Description

Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic compound that features a tert-butyl ester group. This compound is notable for its rigid bicyclic structure, which imparts unique chemical and physical properties. It is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic anhydride or lactone, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or reduce functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The compound can act as an inhibitor or activator, depending on the target and the specific functional groups present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group. These features contribute to its stability and reactivity, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)9-7-4-5-8(6-7)12-9/h7-9,12H,4-6H2,1-3H3/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCKULARZVLCSH-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2CCC(C2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1[C@H]2CC[C@H](C2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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